(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.35 . It is a solid in physical form . The IUPAC name for this compound is (2S,5R)-1-(tert-butoxycarbonyl)-5-phenyl-2-pyrrolidinecarboxylic acid .Scientific Research Applications
Synthesis and Characterization
Crystal Structure and Computational Studies : The compound has been utilized in the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids. A study highlights its role in reaction mechanisms and stereoselectivity, supported by spectroscopic characterization and computational studies (R. M. Jagtap et al., 2016).
Synthesis of Amino Acids : It serves as a precursor in the synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. The study demonstrates its utility in efficient synthesis and diastereoselectivity (J. Marin et al., 2002).
Asymmetric Synthesis : This compound is involved in the asymmetric synthesis of certain piperidine dicarboxylic acid derivatives, showcasing its role in creating enantiomerically pure products (C. Xue et al., 2002).
Chemical Properties and Reactivity
Theoretical Analysis : Theoretical exploration using density functional theory (DFT) predicts its electronic structure and reactivity parameters, providing insights into its potential in chemical syntheses and reactions (P. Devi et al., 2018).
Microwave-Assisted Synthesis : It has been utilized in microwave-assisted synthesis of pyrrolidine derivatives, indicating its efficiency in modern synthetic methodologies (K. Sreekanth et al., 2020).
Applications in Medicinal Chemistry
Antibacterial Activities : Derivatives of this compound exhibit promising antibacterial activities, suggesting its potential applications in developing new antibacterial agents (Zhong-Cheng Song et al., 2015).
Renin Inhibitors in Hypertension Treatment : Its derivatives have been used in the synthesis of renin inhibitory peptides, indicating its role in designing potential treatments for hypertension (S. Thaisrivongs et al., 1987).
Synthesis of Dipeptide Analogues : The compound has been used in the synthesis of dipeptide analogues containing non-proteinogenic amino acids, demonstrating its versatility in peptide chemistry (M. Schutkowski et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXMICUZGOWDF-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373170 |
Source
|
Record name | (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-49-4 |
Source
|
Record name | (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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